molecular formula C8H9F3N2O B13318329 5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one

5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one

Cat. No.: B13318329
M. Wt: 206.16 g/mol
InChI Key: YYAIFNSAMYBTKF-UHFFFAOYSA-N
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Description

5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one is a high-purity, research-grade chemical compound designed for scientific investigation. This small-molecule features a 1,2-dihydropyridin-2-one core substituted with an amino group and a 3,3,3-trifluoropropyl chain. The presence of the trifluoropropyl group is of significant interest in medicinal chemistry, as this motif is known to influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile . Researchers can explore its potential as a key intermediate in synthesizing more complex molecules or as a core scaffold in developing enzyme inhibitors. The structural analogy to other 5-amino-1-(alkyl)-1,2-dihydropyridin-2-one compounds suggests potential applicability in metabolic research . This product is intended for laboratory research use only by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

5-amino-1-(3,3,3-trifluoropropyl)pyridin-2-one

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)3-4-13-5-6(12)1-2-7(13)14/h1-2,5H,3-4,12H2

InChI Key

YYAIFNSAMYBTKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1N)CCC(F)(F)F

Origin of Product

United States

Preparation Methods

General Strategies for Pyridine Derivatives

  • Nucleophilic Substitution : Pyridine derivatives can undergo nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile. This method could be adapted for introducing the trifluoropropyl group.

  • Addition Reactions : Addition reactions across double bonds in pyridine derivatives can also be used to introduce functional groups.

Synthesis of Similar Compounds

For compounds like 5-Aminomethyl-2,3-dihydropyridine-4(1H) , synthesis involves the reaction of tetrahydropyridinylidene salts with aldehydes in an alkaline medium. This approach might be modified to synthesize the target compound by adjusting the starting materials and reaction conditions.

Research on pyridine derivatives highlights the importance of fluorinated groups in enhancing biological activity and chemical stability. The introduction of trifluoropropyl groups can significantly affect the compound's properties, such as basicity and cellular potency, as observed in other fluorinated analogues.

Future research should focus on optimizing synthesis conditions for 5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one and exploring its potential applications in pharmaceuticals or materials science.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The compound may inhibit or activate specific pathways, resulting in desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Fluorination increases logP values (predicted ~1.8 for the trifluoropropyl derivative vs. ~1.2 for cyclopropylmethyl analogs), favoring membrane permeability .
  • Steric Considerations : Cyclopropylmethyl analogs introduce rigid, bulky substituents that may hinder rotational freedom, whereas the trifluoropropyl chain offers flexibility .

Physicochemical and Commercial Availability Analysis

Physicochemical Properties

  • Molecular Weight: The trifluoropropyl derivative (226.17 g/mol) has a higher molecular weight than non-fluorinated analogs (e.g., 177.20 g/mol for 5-amino-1-(cyclopropylmethyl)pyridin-2(1H)-one) due to fluorine atoms.
  • Solubility : Fluorination typically reduces aqueous solubility but enhances lipid bilayer penetration, a critical factor in drug design.

Commercial Accessibility

Compound Suppliers Availability Status
This compound 1 (CymitQuimica) Discontinued
5-Amino-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one 3 Available
5-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one 6 Readily available

Implications for Research and Development

The trifluoropropyl-substituted pyridinone offers unique advantages in drug discovery, particularly for targets requiring enhanced metabolic stability and lipophilicity. Cyclopropylmethyl derivatives remain viable for studies prioritizing commercial accessibility and structural rigidity. Future research should focus on:

  • Synthetic optimization to improve trifluoropropyl derivative availability.
  • Comparative bioactivity studies to quantify fluorination’s impact on target binding.
  • Computational modeling to predict substituent effects on pharmacokinetics.

Biological Activity

5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H9F3N2OC_8H_9F_3N_2O, with a molecular weight of approximately 206.16 g/mol. The compound features a five-membered dihydropyridine ring and a trifluoropropyl substituent that enhances its lipophilicity and interaction with biological membranes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of dihydropyridine compounds can display significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The trifluoropropyl group may enhance membrane penetration, contributing to this activity.
  • Enzyme Inhibition : Compounds in this category have been evaluated for their ability to inhibit enzymes such as monoamine oxidase (MAO). For example, related compounds have shown selective inhibition towards MAO-A over MAO-B in preliminary assays .
  • Neurotransmitter Modulation : The compound's structure suggests potential interactions with neurotransmitter systems, particularly at the neuromuscular junction where it may influence acetylcholine release .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods typically involve multi-step reactions that incorporate the trifluoropropyl group into the dihydropyridine framework. The versatility in synthesis allows for modifications that can lead to derivatives with enhanced biological profiles.

Case Study 1: Antimicrobial Activity

A study focusing on the antimicrobial properties of dihydropyridine derivatives found that certain modifications led to increased efficacy against resistant strains of bacteria. The incorporation of the trifluoropropyl group was noted to improve the hydrophobicity of the compounds, facilitating better membrane interaction and penetration .

Case Study 2: Enzyme Inhibition

In a comparative study on MAO inhibitors, several derivatives including those structurally related to this compound were tested. Results indicated that these compounds exhibited comparable inhibition rates to standard MAO inhibitors like clorgyline but with potentially fewer side effects .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
5-Amino-1-(2-methylpropyl)-1,2-dihydropyridin-2-oneStructureContains a branched alkyl group instead of trifluoropropyl.
5-Amino-1-(trifluoroethyl)-1,2-dihydropyridin-2-oneStructureHas a shorter trifluoroalkyl chain.
5-Amino-1-(pentafluoroethyl)-1,2-dihydropyridin-2-oneStructureFeatures a longer perfluoroalkyl chain.

The unique trifluoropropyl substituent in this compound enhances its lipophilicity compared to other derivatives. This property may contribute to its distinctive biological activity profile and applications in drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the trifluoropropyl group. For example, trifluoromethyl-containing reagents (e.g., α,α,α-trifluorotolualdehydes, as referenced in ) may serve as precursors for fluorinated side chains. Protecting groups (e.g., trityl in ) can stabilize reactive intermediates during heterocycle formation. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the dihydropyridinone core. Analytical validation using NMR and mass spectrometry is essential to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • HPLC : Use a C18 column with a buffer system (e.g., ammonium acetate at pH 6.5, as in ) for assessing purity.
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the trifluoropropyl group and dihydropyridinone ring.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight.
  • Elemental Analysis : Validate empirical formula consistency.
    • Cross-referencing these methods ensures robust characterization .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be systematically addressed?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, solvent) to rule out experimental variability.
  • Impurity Profiling : Use HPLC (as in ) to detect trace contaminants that may influence bioactivity.
  • Orthogonal Assays : Compare results across multiple assay types (e.g., enzymatic vs. cell-based) to confirm target specificity.
  • Structural Confirmation : Re-validate compound identity via NMR and crystallography if contradictions persist.
    • highlights the importance of biochemical probe validation, which can guide troubleshooting .

Q. What strategies enhance the compound’s stability in physiological buffers for in vivo studies?

  • Methodological Answer :

  • pH Optimization : Use buffered solutions (e.g., ammonium acetate, pH 6.5, as in ) to mimic physiological conditions.
  • Lyophilization : Stabilize the compound in solid form for long-term storage.
  • Prodrug Design : Modify labile functional groups (e.g., amino or carbonyl) to improve metabolic stability.
  • Stability-Indicating Assays : Monitor degradation products via HPLC-MS over time .

Q. How can enantiomeric purity be ensured during synthesis, given the compound’s chiral centers?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral catalysts or enzymes to favor desired stereoisomers.
  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose-based) for separation.
  • Circular Dichroism (CD) : Confirm enantiomeric excess (ee) post-synthesis.
    • underscores the importance of stereochemical control in related compounds .

Q. What computational approaches predict the compound’s binding affinity to target proteins?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites.
  • MD Simulations : Assess binding stability over time in simulated physiological conditions.
  • QSAR Modeling : Correlate structural features (e.g., trifluoropropyl hydrophobicity) with activity data from analogs (see for biochemical probe design) .

Data Contradiction and Validation

Q. How should researchers resolve conflicting solubility data in different solvent systems?

  • Methodological Answer :

  • Solvent Screening : Test solubility in dimethyl sulfoxide (DMSO), water, and ethanol under controlled temperatures.
  • Co-solvency Studies : Use blends (e.g., water-ethanol) to improve solubility while maintaining bioactivity.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to predict optimal solvents.
    • ’s reagent specifications highlight solvent compatibility considerations .

Experimental Design

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Kinase Activity Assays : Use fluorescence-based ADP-Glo™ or radioactive 32P^{32}\text{P}-ATP incorporation.
  • Selectivity Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Cellular Validation : Measure downstream phosphorylation via Western blotting in relevant cell lines.
    • and emphasize therapeutic agent development frameworks .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation (as per ’s first-aid guidelines).
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels.
    • provides a template for risk mitigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.